molecular formula C13H12BrNO B3173481 5-Bromo-2-(3-methylphenoxy)aniline CAS No. 946786-77-2

5-Bromo-2-(3-methylphenoxy)aniline

Cat. No.: B3173481
CAS No.: 946786-77-2
M. Wt: 278.14 g/mol
InChI Key: VUXVAXWDKRDMMX-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO. It is a brominated aniline derivative, where the bromine atom is attached to the second position of the aniline ring, and a 3-methylphenoxy group is attached to the second position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methylphenoxy)aniline typically involves multiple steps:

    Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.

    Hydrolysis: The nitro compound is then hydrolyzed.

    Hydrogenation: The nitro group is reduced to an amine group.

    Esterification: The intermediate is esterified.

    Bromination: Bromine is introduced at the desired position.

    Diazotization: The final step involves diazotization to obtain the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on cost-effectiveness, yield, and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The major products formed depend on the specific reactions. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

5-Bromo-2-(3-methylphenoxy)aniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Research: It may be used in the study of biological pathways and interactions due to its structural properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methylphenoxy)aniline depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways .

Comparison with Similar Compounds

    2-Bromoaniline: Similar structure but lacks the 3-methylphenoxy group.

    3-Bromoaniline: Bromine is attached at a different position.

    2-(3-Methylphenoxy)aniline: Lacks the bromine atom.

Uniqueness: 5-Bromo-2-(3-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the 3-methylphenoxy group, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

5-bromo-2-(3-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXVAXWDKRDMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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